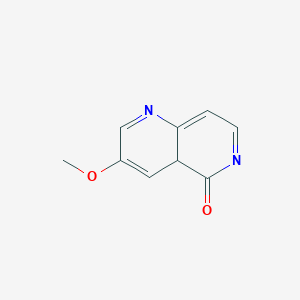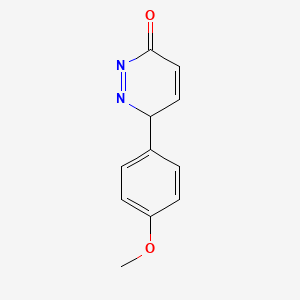
(R)-1,4-di(tert-butoxycarbonyl)-2-(4-chlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, bis(1,1-dimethylethyl) ester, (2R)- is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, bis(1,1-dimethylethyl) ester, (2R)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives, ensuring high yields and purity .
化学反応の分析
Types of Reactions
1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, bis(1,1-dimethylethyl) ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, bis(1,1-dimethylethyl) ester, (2R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, bis(1,1-dimethylethyl) ester, (2R)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,4-Piperazinedicarboxylic acid derivatives: These compounds share the piperazine core but differ in their substituents.
4-Chlorophenyl derivatives: Compounds with a 4-chlorophenyl group but different functional groups attached.
Uniqueness
1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, bis(1,1-dimethylethyl) ester, (2R)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
769944-52-7 |
|---|---|
分子式 |
C20H29ClN2O4 |
分子量 |
396.9 g/mol |
IUPAC名 |
ditert-butyl (2R)-2-(4-chlorophenyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H29ClN2O4/c1-19(2,3)26-17(24)22-11-12-23(18(25)27-20(4,5)6)16(13-22)14-7-9-15(21)10-8-14/h7-10,16H,11-13H2,1-6H3/t16-/m0/s1 |
InChIキー |
XCWWVMIKMXDYJM-INIZCTEOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347699.png)
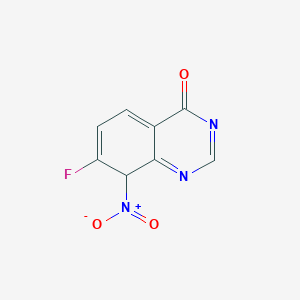
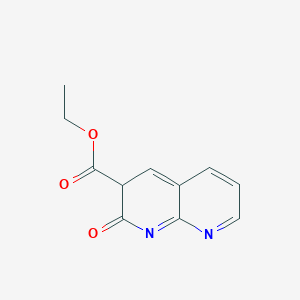
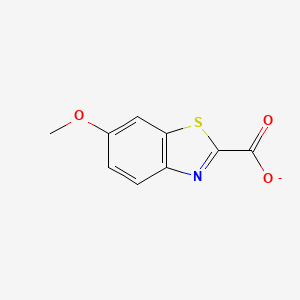
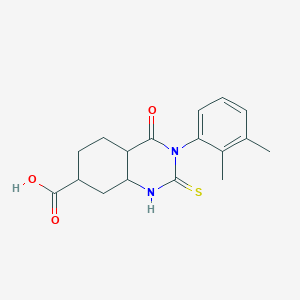
![ethyl (2Z)-2-[(6aR,8R,9aS)-8-(2,4-dioxo-1,3-diazinan-1-yl)-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ylidene]acetate](/img/structure/B12347730.png)
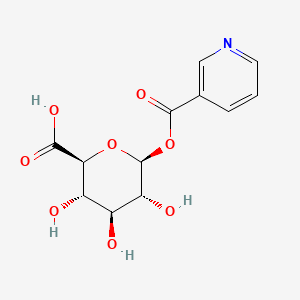
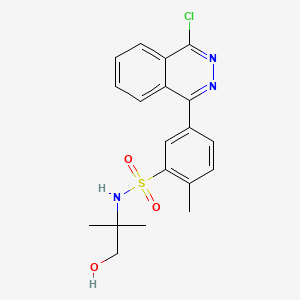
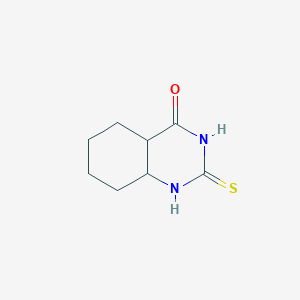
![Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B12347759.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B12347770.png)
